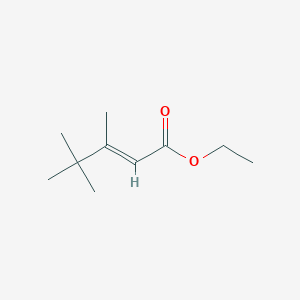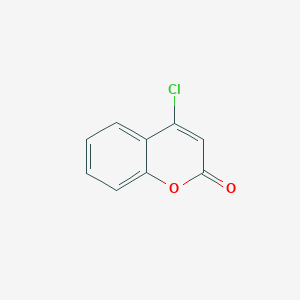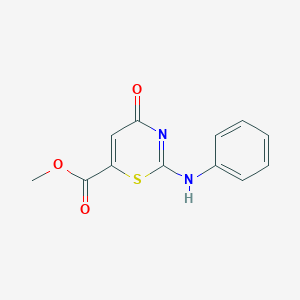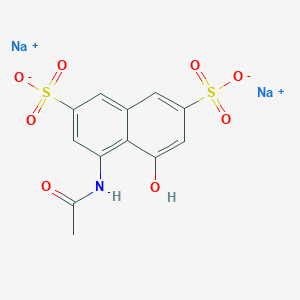![molecular formula C5H6N6 B096241 [1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine CAS No. 19195-48-3](/img/structure/B96241.png)
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine, commonly known as TPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPD is a versatile molecule that exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
TPD exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. TPD has also been shown to bind to the GABA-A receptor, leading to the activation of inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
TPD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPD has also been shown to increase the levels of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPD in lab experiments is its versatility. TPD exhibits various biological activities, making it a useful tool for studying different molecular targets. However, one of the limitations of using TPD is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on TPD. One potential area of research is the development of TPD-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential area of research is the development of TPD-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of TPD.
Métodos De Síntesis
TPD can be synthesized using various methods, including the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-carboxylic acid or its derivatives. Another method involves the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-thiol. Both methods result in the formation of TPD with high yields.
Aplicaciones Científicas De Investigación
TPD has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. TPD has also been shown to possess potent analgesic and anti-convulsant properties.
Propiedades
Número CAS |
19195-48-3 |
|---|---|
Nombre del producto |
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine |
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[4,3-b]pyridazine-3,6-diamine |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,6,10)(H2,7,9) |
Clave InChI |
JJNGRGGTMWDXDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NN=C(N2N=C1N)N |
SMILES canónico |
C1=CC2=NN=C(N2N=C1N)N |
Sinónimos |
1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



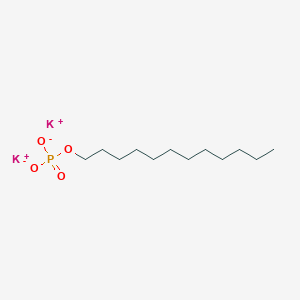
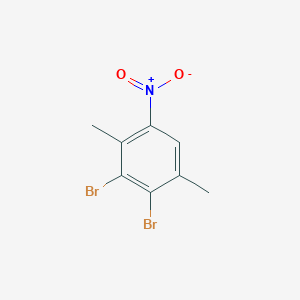

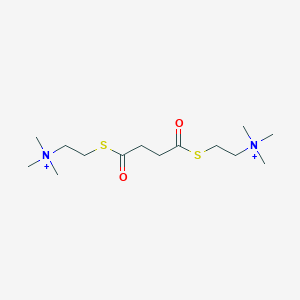


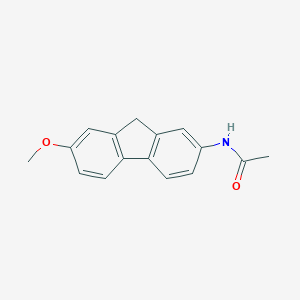
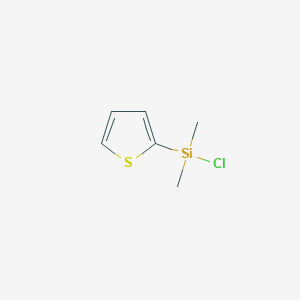
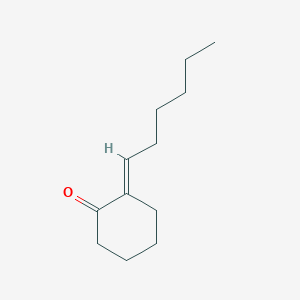
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
